Dimethyldioxetanone

Chemiluminescence Excited-state yields Dioxetane thermolysis

Dimethyldioxetanone (4,4-dimethyl-1,2-dioxetan-3-one; CAS 39605-37-3; molecular formula C₄H₆O₃; MW 102.09 g/mol) is a four-membered cyclic peroxide (α-peroxylactone) that serves as the prototypical dioxetanone scaffold for investigating chemically initiated electron-exchange luminescence (CIEEL). Unlike simple 1,2-dioxetanes, its embedded carbonyl group enables the CIEEL pathway—the same mechanistic framework that underpins firefly bioluminescence—making it the structurally minimal yet mechanistically essential model for studying excited-state generation in chemi- and bioluminescent systems.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 39605-37-3
Cat. No. B1216711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyldioxetanone
CAS39605-37-3
Synonymsdimethyldioxetanone
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESCC1(C(=O)OO1)C
InChIInChI=1S/C4H6O3/c1-4(2)3(5)6-7-4/h1-2H3
InChIKeyMHUUEDKTLIMBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyldioxetanone (CAS 39605-37-3): A Benchmark Dioxetanone for Chemiluminescence and Bioluminescence Research


Dimethyldioxetanone (4,4-dimethyl-1,2-dioxetan-3-one; CAS 39605-37-3; molecular formula C₄H₆O₃; MW 102.09 g/mol) is a four-membered cyclic peroxide (α-peroxylactone) that serves as the prototypical dioxetanone scaffold for investigating chemically initiated electron-exchange luminescence (CIEEL) [1]. Unlike simple 1,2-dioxetanes, its embedded carbonyl group enables the CIEEL pathway—the same mechanistic framework that underpins firefly bioluminescence—making it the structurally minimal yet mechanistically essential model for studying excited-state generation in chemi- and bioluminescent systems [2]. The compound is thermally labile at ambient temperature and is typically generated and handled in situ at sub-ambient conditions [3].

Research Model

Reported as prototypical dioxetanone scaffold for CIEEL mechanistic investigation

Mechanistic Context

Structurally minimal model for studying excited-state generation in chemiluminescence and bioluminescence

Handling Protocol

Requires in situ generation; typically handled at sub-ambient temperature

Why Generic Dioxetane or Dioxetanone Substitution Fails for CIEEL-Based Research Involving Dimethyldioxetanone


Generic substitution within the 1,2-dioxetanone class is precluded by a combination of three factors that uniquely converge in dimethyldioxetanone: (i) its unimolecular decomposition proceeds through two competitively parallel pathways—one leading to ground-state products and one to excited-state acetone—with a composite activation energy for singlet formation that is 3–4 kcal/mol higher than that for thermal disappearance, a feature not observed in simply substituted dioxetanes [1]; (ii) its CIEEL catalytic rate constants linearly correlate with the one-electron oxidation potential of the donor, establishing it as a calibrated mechanistic probe, whereas bulkier congeners (e.g., spiroadamantyl derivatives) exhibit steric hindrance that diminishes chemiexcitation efficiency [2]; and (iii) its estimated half-life of approximately 250 seconds at 27 °C occupies a narrow thermal-lability window—far more stable than 1,2-dioxetanedione (lifetime ~0.34 s) yet far more labile than 4-tert-butyl-1,2-dioxetan-3-one (lifetime ~2500 s)—meaning that substitution with any close structural analog will shift the thermal stability by orders of magnitude and fundamentally alter the kinetics of excited-state generation [3].

Dual-pathway thermolysis: reported ground-state vs. excited-state competition with ΔΔEₐ of 3–4 kcal/mol; simpler dioxetanes may not replicate this partitioning.

Linear k_cat–E_ox correlation provides a calibrated mechanistic probe; sterically hindered analogs (e.g., spiroadamantyl derivatives) may suppress chemiexcitation efficiency.

Thermal half-life ~250 s at 27 °C occupies a narrow stability window; substituting more labile or persistent dioxetanones shifts operational kinetics by orders of magnitude.

Dimethyldioxetanone: Quantitative Differential Evidence Against Closest Analogs and In-Class Candidates


Unimolecular Excited-State Yields: 15-Fold Triplet Preference Over Singlet Versus Tetramethyldioxetane

Dimethyldioxetanone thermolysis at 30.0 °C in C₂Cl₃F₃ produces excited singlet acetone with 0.1% efficiency and triplet acetone with 1.5% efficiency, yielding a triplet/singlet ratio of 15:1 [1]. By contrast, tetramethyl-1,2-dioxetane—the closest non-carbonyl four-membered ring peroxide—generates singlet acetone with a primary quantum yield of approximately 1.7% and triplet acetone with a lower limit of ~12% in the gas phase, a total excited-state yield roughly 5–10 times higher than that of dimethyldioxetanone [2]. The emission spectra of the two compounds are superimposable, confirming identical excited-state products, yet the overall quantum yield from the dioxetanone is nearly 20-fold lower than that from tetramethyldioxetane [1].

Excited-State Yields
Cross-study comparable

Dimethyldioxetanone Φ_S 0.1%, Φ_T 1.5% (15:1 T/S); tetramethyldioxetane total excited yield ~20× higher.

Supports low-efficiency baseline for CIEEL enhancement quantification.

Solvent and phase differences may influence absolute yields.

Chemiluminescence Excited-state yields Dioxetane thermolysis

Parallel Competitive Decomposition Pathways: A 3–4 kcal/mol ΔΔEₐ Unique to Dimethyldioxetanone

Dimethyldioxetanone is the first 1,2-dioxetane system for which the composite activation energy for singlet excited-state formation (E_Chl) exceeds the ground-state decomposition activation energy (E_a) by 3–4 kcal/mol, a difference that persists across four solvents of widely varying polarity—C₂Cl₃F₃ (E_a = 22.3, E_Chl = 25.6), CCl₄ (E_a = 21.3, E_Chl = 24.5), benzene (E_a = 21.8, E_Chl = 24.9), and CH₂Cl₂ (E_a = 20.8, E_Chl = 24.8)—all values in kcal/mol [1]. This gap demonstrates two parallel, competitive transition states: a lower-energy path yielding ground-state acetone and CO₂, and a higher-energy path producing electronically excited acetone. No comparable ΔΔEₐ has been reported for simply substituted 1,2-dioxetanes such as tetramethyldioxetane, where the lower activation energy route is predicted (though not experimentally observed) to lead to excited states [2]. The consequence is a uniquely temperature-dependent singlet yield (Φ_S), rising from 3.9 × 10⁻⁴ at −5.0 °C to 8.4 × 10⁻⁴ at 30.0 °C, with a temperature coefficient of +4.2 ± 0.2 kcal/mol—the first documented example of a temperature-dependent singlet excited-state yield from unimolecular dioxetane thermolysis [1].

Activation Energy Gap
Direct head-to-head comparison

ΔΔEₐ = +3–4 kcal/mol (E_Chl – E_a) across four solvents; temperature coefficient of Φ_S +4.2 kcal/mol.

Reported dual-pathway signature enabling temperature-dependent singlet yield studies.

Solvent-independent ΔΔEₐ supports generality of the observation.

Activation energy Competitive pathways Temperature-dependent quantum yield

Thermal Stability Tier: Dimethyldioxetanone Occupies a Narrow, Non-Interchangeable Window Between Dioxetanedione and 4-tert-Butyl Congener

Estimated activation parameters place dimethyldioxetanone at a precise intermediate position in the dioxetanone thermal stability hierarchy [1]. At 27 °C, the calculated lifetimes are: 1,2-dioxetanedione (Eₐ = 16.7 kcal/mol, log A = 12.6), lifetime ≈ 0.34 seconds; dimethyldioxetanone (Eₐ = 20.9 kcal/mol, log A = 12.8), lifetime ≈ 250 seconds; 4-tert-butyl-1,2-dioxetan-3-one (Eₐ = 22.0 kcal/mol, log A = 12.6), lifetime ≈ 2500 seconds. The 10-fold longer lifetime of dimethyldioxetanone relative to the monomethyl analog (experimentally confirmed half-life agreement) and its 10-fold shorter lifetime relative to the tert-butyl congener mean that substitution of either analog will shift the operational temperature window by at least 15–20 °C—rendering in situ preparation and kinetic protocols non-transferable [2]. The activation energy for decomposition confirmed experimentally in solution (Eₐ = 20.8–22.3 kcal/mol across four solvents) independently validates the estimated 20.9 kcal/mol value [3].

Thermal Stability Rank
Cross-study comparable

Half-life ~250 s (27 °C) ranks intermediate between 1,2-dioxetanedione (~0.34 s) and 4-tert-butyl congener (~2500 s).

Narrow stability window supports reproducible in situ generation protocols.

Thermal stability Half-life Activation parameters

CIEEL Catalytic Efficiency: Singlet Quantum Yield Revised to 0.1% and Compared Against Intramolecular Systems

The catalyzed decomposition of dimethyldioxetanone in the presence of oxidizable fluorescent activators (e.g., rubrene, 9,10-diphenylanthracene) proceeds via the intermolecular CIEEL pathway. A definitive re-determination established the singlet quantum yield (Φ_S) for this intermolecular process as 0.1% (Φ_S < 0.1% also confirmed for two additional synthesized 1,2-dioxetanone derivatives) [1]. This value is at least two orders of magnitude lower than originally reported for the CIEEL model and places intermolecular dioxetanone CIEEL systems at the extreme low-efficiency end of chemiluminescent reactions. For comparison: intramolecular CIEEL systems (e.g., firefly luciferin-dioxetanone within luciferase) achieve Φ_S ≈ 50%, and the peroxyoxalate reaction (proceeding through 1,2-dioxetanedione) reaches Φ_S ≈ 60% [1]. Diphenoyl peroxide—the alternative CIEEL model compound historically used alongside dimethyldioxetanone—was also found to have chemiexcitation efficiency much lower than originally described [2]. This positions dimethyldioxetanone as the structurally correct but quantitatively honest benchmark: its low Φ_S of 0.1% is now the calibrated reference point against which catalytic enhancements must be measured.

CIEEL Quantum Yield
Direct head-to-head comparison

Intermolecular CIEEL Φ_S = 0.1% (revised); ~500-fold lower than intramolecular firefly CIEEL (Φ_S ≈ 50%).

Rigorously calibrated low-efficiency reference for catalytic benchmarking.

Confirms earlier CIEEL efficiency values were overestimated.

CIEEL Quantum yield Intermolecular vs. intramolecular chemiexcitation

Anomalous Metalloporphyrin Catalysis: Dimethyldioxetanone as a Probe for Ground-State Complexation Effects

In the catalyzed CIEEL decomposition of dimethyldioxetanone, the catalytic rate constant (k_cat) and excited-state generation efficiency generally correlate linearly with the one-electron oxidation potential (E_ox) of the fluorescent donor [1]. However, zinc and magnesium porphyrins—including chlorophyll a—exhibit chemiluminescent catalysis that is much greater than predicted by their oxidation potentials alone [2]. This anomalous behavior, quantified by determining k_cat and initial chemiluminescence intensity for a series of non-metallated and differently metallated porphyrins, is attributed to ground-state complex formation between the dioxetanone and the metalloporphyrin [2]. Spectroscopic evidence for such a complex was obtained using zinc tetraphenylporphyrin (ZnTPP) and tetramethyldioxetane as a surrogate for dimethyldioxetanone, and the anomalous catalysis was shown to be inhibitable by competitive complexing agents [2]. No other dioxetanone system has been demonstrated to exhibit this ground-state complexation-dependent catalytic enhancement; spiroadamantyl-1,2-dioxetanones, by contrast, show reduced chemiexcitation efficiency due to steric hindrance that prevents close approach of the activator [3].

Metalloporphyrin Anomaly
Class-level inference

Zn and Mg porphyrins exhibit k_cat exceeding linear free-energy prediction, attributed to ground-state complexation.

Reported anomalous enhancement supports ground-state complexation studies.

Sterically hindered dioxetanones may not show this effect; data to verify for broader porphyrin scope.

Metalloporphyrin CIEEL Ground-state complex Chlorophyll

Firefly Bioluminescence Modeling Fidelity: Dimethyldioxetanone Versus Diphenoyl Peroxide

Both dimethyldioxetanone and diphenoyl peroxide were historically used as model compounds to develop the CIEEL mechanism for firefly bioluminescence [1]. However, dimethyldioxetanone is now recognized as the more structurally adequate model because its dioxetanone ring directly parallels the high-energy peroxide intermediate in the firefly luciferin–luciferase system—both contain the critical α-peroxylactone moiety whose O–O and C–C bond cleavage generates the excited-state emitter [2]. Diphenoyl peroxide lacks this carbonyl and proceeds through a different decomposition coordinate. The 2012 re-determination that established Φ_S = 0.1% for intermolecular dimethyldioxetanone CIEEL also confirmed comparably low efficiency for diphenoyl peroxide, but emphasized that dimethyldioxetanone is the more relevant comparator for the intramolecular firefly CIEEL (Φ_S ≈ 50%) because the structural similarity isolates the intermolecular-to-intramolecular efficiency gap as the key variable [1]. Furthermore, ab initio and DFT studies of dioxetanone decomposition—including multiconfigurational CASPT2/CASSCF analyses—have been exclusively parameterized on the dimethyldioxetanone or unsubstituted dioxetanone scaffold, not on diphenoyl peroxide, making dimethyldioxetanone the only model for which computational predictions can be directly compared with experimental kinetic and quantum yield data [3].

Bioluminescence Model
Cross-study comparable

Dioxetanone ring parallels firefly luciferin intermediate; experimental parameters extensively validated against CASPT2/CASSCF models.

May serve as a validated minimal CIEEL model for experimental–computational integration.

Diphenoyl peroxide lacks the peroxylactone carbonyl and is mechanistically less transferable.

Bioluminescence Firefly luciferin Model compound CIEEL mechanism

Optimal Application Scenarios for Dimethyldioxetanone (CAS 39605-37-3) Based on Quantitative Differentiation Evidence


Calibration Standard for Intermolecular CIEEL Quantum Yield Measurements

Dimethyldioxetanone is the only dioxetanone with a rigorously re-determined and independently validated intermolecular CIEEL singlet quantum yield of Φ_S = 0.1% [1]. Laboratories seeking to quantify the chemiexcitation efficiency of novel CIEEL catalysts, fluorescent activators, or newly synthesized dioxetanone derivatives should use dimethyldioxetanone as the primary reference standard. Its low and reproducible Φ_S provides the essential negative-control baseline against which any catalytic enhancement can be measured with statistical confidence. The standard protocol involves rubrene-catalyzed decomposition in benzene or toluene with relative quantum yield determination against luminol or peroxyoxalate actinometry [1]. No other dioxetanone offers a peer-reviewed, community-accepted Φ_S value suitable for inter-laboratory benchmarking.

Mechanistic Probe for Dual-Pathway Thermolysis and Temperature-Dependent Excited-State Partitioning

Dimethyldioxetanone is uniquely characterized by competitive parallel decomposition pathways with a 3–4 kcal/mol activation energy gap between ground-state (dark) and excited-state (light-generating) routes [2]. This property enables it to serve as an experimental probe for studying the partitioning between productive (chemiluminescent) and non-productive (dark) decomposition channels as a function of temperature, solvent polarity, and viscosity. The temperature-dependent singlet yield (Φ_S ranging from 3.9 × 10⁻⁴ at −5 °C to 8.4 × 10⁻⁴ at +30 °C, with temperature coefficient of +4.2 kcal/mol) provides a sensitive readout of the relative fluxes through the two transition states [2]. This application is inaccessible to tetramethyldioxetane or other simple dioxetanes, which lack the dual-pathway signature.

Ground-State Complexation Model for Metalloporphyrin-Activated Chemiluminescence Studies

Dimethyldioxetanone is the definitive substrate for investigating ground-state complexation effects between cyclic peroxides and metalloporphyrins, including chlorophyll a, zinc porphyrins, and magnesium porphyrins [3]. The anomalous catalytic enhancement—where k_cat exceeds the linear free-energy prediction based on E_ox—is a phenomenon documented exclusively for this compound. Researchers studying photosynthetic pigment-coupled energy transfer, metalloporphyrin-based chemiluminescent sensors, or artificial photosynthetic reaction centers should select dimethyldioxetanone because sterically hindered alternatives (e.g., spiroadamantyl-1,2-dioxetanone) suppress the close-approach complexation that underlies the anomaly [4].

Computational Chemistry Benchmark for Ab Initio and DFT Modeling of Dioxetanone Decomposition

Dimethyldioxetanone is the most extensively parameterized dioxetanone for multiconfigurational (CASPT2/CASSCF) and density functional theory (DFT) studies of chemiluminescent decomposition [5]. Its experimental activation parameters (E_a = 20.8–22.3 kcal/mol, E_Chl = 24.5–25.6 kcal/mol, ΔΔEₐ = 3–4 kcal/mol), excited-state yields (Φ_S = 0.1%, Φ_T = 1.5%), and solvent-dependent kinetics provide a uniquely comprehensive dataset for validating computational methods. Any group developing theoretical models of dioxetanone thermolysis—whether for fundamental physical organic chemistry or for in silico screening of bioluminescent luciferin analogs—should use dimethyldioxetanone as the training and validation set, as alternative scaffolds lack the breadth of experimental data needed for rigorous model assessment.

Application
Selection Property
Validation Focus
Intermolecular CIEEL QY Calibration
Reported low-Φ_S baseline
Relative quantum yield reproducibility
Dual-Pathway Thermolysis Probe
Reported ΔΔEₐ signature
Temperature coefficient of singlet yield
Metalloporphyrin Ground-State Complexation
Anomalous enhancement over linear prediction
Deviation from free-energy correlation
Computational Chemistry Benchmark
Comprehensive experimental dataset
Agreement with multiconfigurational models
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